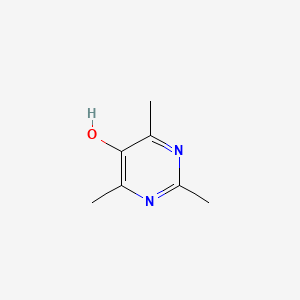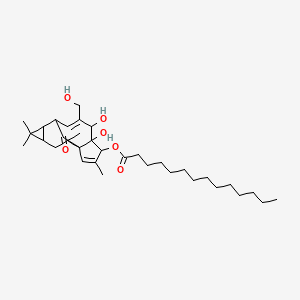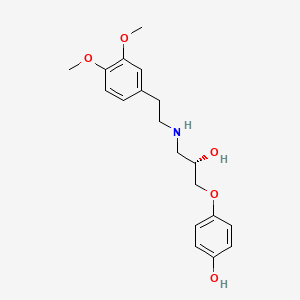
2,4,6-Trimethyl-5-hydroxypyrimidine
Overview
Description
2,4,6-Trimethyl-5-hydroxypyrimidine (TMHP) is a synthetic compound derived from the pyrimidine family and is commonly used in laboratory experiments and scientific research. This compound has been studied for its unique properties and applications in the field of biochemistry and physiology.
Scientific Research Applications
Immunology : A study by Suskova et al. (1979) investigated the immunotropic activity of a hydroxypyrimidine derivative, specifically 2,4,6-trimethyl-5-oxypyrimidine. This compound demonstrated a suppressant action on cell-mediated immune reactions without inhibiting antibody formation, indicating potential for immunomodulatory applications (Suskova, Petrosova, Smirnov, & Seifulla, 1979).
Medicinal Chemistry : Kuvaeva et al. (2022) synthesized a water-soluble form of a new hydroxypyrimidine derivative with pronounced anti-inflammatory activity. This study highlights the potential for developing topical medicinal applications using hydroxypyrimidine compounds (Kuvaeva, Ladutko, Kolesnik, Levshukova, & Fedorova, 2022).
Food Contact Materials : An assessment by the European Food Safety Authority (EFSA) in 2009 on 2,4-diamino-6-hydroxypyrimidine, a related compound, evaluated its safety for use in food contact materials. The study concluded that it poses no safety concern for consumers under specific conditions (Flavourings, 2009).
Environmental Chemistry : Dodd and Huang (2007) studied the aqueous chlorination of trimethoprim, which contains a hydroxypyrimidine moiety. Their research on the reaction kinetics and pathways contributes to understanding the environmental fate of such compounds in water treatment processes (Dodd & Huang, 2007).
Antimicrobial Research : Gupta et al. (2014) synthesized multifunctional hydroxypyrimidine derivatives with potential antimicrobial properties. These compounds showed varying degrees of activity against pathogenic bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCROIESOAJCDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221441 | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71267-12-4 | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-5-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)



![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)
![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)

![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)
